2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a ketone functional group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and ketones under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the reaction of 2-phenyl-1H-indole-3-carbaldehyde with methylamine and pyrrolidine under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be used for substitution reactions on the indole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-oxo-2-phenylacetate: Shares the oxo and phenyl groups.
2,3-dihydroindole-2-one: Contains the indole and oxo functionalities
Uniqueness
2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of an indole ring, a pyrrolidine ring, and a ketone group. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[methyl-(2-oxo-2-pyrrolidin-1-ylethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C23H25N3O2/c1-25(16-21(28)26-13-7-8-14-26)15-20(27)22-18-11-5-6-12-19(18)24-23(22)17-9-3-2-4-10-17/h2-6,9-12,24H,7-8,13-16H2,1H3 |
InChI Key |
HDLUCMSIMDMSQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3)CC(=O)N4CCCC4 |
Origin of Product |
United States |
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